molecular formula C12H8Br2Se B109676 Bis(4-bromophenyl) selenide CAS No. 33834-56-9

Bis(4-bromophenyl) selenide

Cat. No. B109676
CAS RN: 33834-56-9
M. Wt: 391 g/mol
InChI Key: OIDHAGXJXBHQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-bromophenyl) selenide is an organic compound that contains selenium and bromine. It is used in industrial and scientific research .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(4-bromophenyl) selenide include a density of 1.7±0.1 g/cm3, a boiling point of 380.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Catalysis and Organic Synthesis

Bis(4-bromophenyl) selenide is involved in innovative catalytic systems. For instance, in the study by Verma et al. (2016), a catalytic system including a related compound, bis(4-methoxyphenyl)selenide, was developed for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This catalysis leverages the unique properties of organoselenium compounds.

Materials Science

In materials science, bis(4-bromophenyl) selenide derivatives have applications in the development of high-performance materials. Li et al. (2020) designed and synthesized selenide-containing polyimides, demonstrating improved solubility, higher refractive index, and redox responsiveness compared to their oxygen and sulfur counterparts. These materials have potential applications in optical devices.

Biological Research

Bis(4-bromophenyl) selenide and its analogs have been studied for their biological activities. Woods et al. (1993) investigated compounds like bis(2-bromo-4,5-dimethoxyphenyl) selenide, which showed cytotoxic properties against tumor cells and impacted the cell cycle, suggesting potential applications in cancer research.

Chemical Synthesis and Molecular Studies

Organoselenium compounds, including bis(4-bromophenyl) selenide derivatives, are pivotal in synthesizing various complex molecules. Hope et al. (1987) explored the synthesis and properties of hybrid selenide ligands, highlighting the diverse applications of these compounds in chemical synthesis.

Polymer Science

Bis(4-bromophenyl) selenide derivatives contribute to advancements in polymer science. As reported by Li et al. (2018), selenium-containing polyimides with high intrinsic refractive indexes were developed, offering potential utility in anti-reflection coatings and other optical applications.

Safety And Hazards

Safety measures for handling Bis(4-bromophenyl) selenide include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

1-bromo-4-(4-bromophenyl)selanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDHAGXJXBHQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Se]C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl) selenide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-bromophenyl) selenide
Reactant of Route 2
Reactant of Route 2
Bis(4-bromophenyl) selenide
Reactant of Route 3
Reactant of Route 3
Bis(4-bromophenyl) selenide
Reactant of Route 4
Reactant of Route 4
Bis(4-bromophenyl) selenide
Reactant of Route 5
Reactant of Route 5
Bis(4-bromophenyl) selenide
Reactant of Route 6
Bis(4-bromophenyl) selenide

Citations

For This Compound
2
Citations
AZ Al-Rubaie, ZN Kadhim, MY Al-Luaibi… - Journal of Physics …, 2021 - iopscience.iop.org
Diaryl Chalcogenides (ie Ar 2 E where Ar= 4-CH 3 C 6 H 4, 4-BrC 6 H 4, E= S, Se and Te) were reacted with [RhCl (CO) 2] 2 and rhodium (III) chloride trihydrate to give compounds of …
Number of citations: 3 iopscience.iop.org
S Kumar, JCP Helt, J Autschbach, MR Detty - Organometallics, 2009 - ACS Publications
Various 1-[[bis(1-methylethyl)amino]carbonyl]-2-(dibromo-n-alkylseleno)ferrocene derivatives reacted with 2 equiv of 4-pentenoic acid or 5-hexenoic acid to give the corresponding γ- or …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.